molecular formula C11H13NO4 B040145 [2-(2,5-Dimethoxyphenyl)-1-methyl-2-oxoethylidene]hydroxyammonium chloride CAS No. 121347-31-7

[2-(2,5-Dimethoxyphenyl)-1-methyl-2-oxoethylidene]hydroxyammonium chloride

Cat. No. B040145
M. Wt: 223.22 g/mol
InChI Key: CLMOUULSNFEJKR-UHFFFAOYSA-N
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Description

The chemical compound is a quaternary ammonium salt with potential relevance in various chemical reactions and structural analysis due to its unique functional groups and properties. Its study encompasses synthesis methods, molecular and crystal structure analysis, chemical reactivity, and physical and chemical property elucidation.

Synthesis Analysis

The synthesis of related quaternary ammonium compounds involves reactions under mild conditions, facilitating the production of corresponding alkyl chlorides or bromides. For instance, (Chloro-phenylthio-methylene)dimethylammonium chloride reacts with alcohols to afford alkyl chlorides in good yields, demonstrating the versatility of similar structures in selective halogenation reactions (Gomez et al., 2000).

Molecular Structure Analysis

Crystal structure analysis of compounds with similar frameworks, such as dimethylammonium 2-{4-[1-(4-carboxymethoxyphenyl)-1-methylethyl]phenoxy}acetate, reveals intricate hydrogen bonding patterns and molecular conformations, providing insight into the structural characteristics of [2-(2,5-Dimethoxyphenyl)-1-methyl-2-oxoethylidene]hydroxyammonium chloride (Zheng et al., 2009).

Chemical Reactions and Properties

The compound's reactivity has been explored through various chemical transformations, including efficient synthesis processes using catalysts like ZnO for producing cyclic structures and investigating their antibacterial activity. Such studies illustrate the compound's potential in synthesizing biologically active molecules (Maghsoodlou et al., 2010; Struga et al., 2008).

Physical Properties Analysis

Analysis of related compounds highlights the significance of structural features on physical properties, such as solubility and melting points. These properties are crucial for understanding the behavior of [2-(2,5-Dimethoxyphenyl)-1-methyl-2-oxoethylidene]hydroxyammonium chloride in different environments and applications.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and conditions, provide a comprehensive understanding of the compound's potential applications in chemical synthesis and modification. For instance, the study of photorelease reactions and intramolecular cycloadditions offers insights into the dynamic chemical behavior of structurally similar compounds (Pelliccioli et al., 2001; Chukhajian et al., 2010).

Scientific Research Applications

Synthesis and Chemical Properties

The chemical entity , closely related to the dimethoxyphenyl compounds, has been explored in various synthetic pathways and chemical transformations. For instance, an efficient large-scale synthesis process was developed for a compound structurally related to the one of interest, highlighting the importance of dimethoxyphenyl compounds in the treatment of hyperproliferative and inflammatory disorders, as well as cancer. This synthesis process, starting from commercially available compounds, demonstrates the relevance of such chemical entities in pharmaceutical development (A. Kucerovy et al., 1997). Additionally, the formation of dimethoxyphenyl-related by-products in chemical reactions underscores the complexity and challenges in synthesizing such compounds, further emphasizing their significance in chemical research (T. Fujii et al., 1971).

Photolytic Studies

Photolytic studies of related compounds, such as the photorelease of HCl from dimethylphenacyl chloride, provide insights into the behavior of dimethoxyphenyl compounds under light exposure. These studies contribute to a better understanding of the photolytic pathways and potential applications of such compounds in light-sensitive reactions and materials (A. P. Pelliccioli et al., 2001).

Agricultural Applications

Explorations into the efficacy of herbicidal ionic liquids and choline salts based on related compounds, such as 2,4-D, demonstrate the potential agricultural applications of dimethoxyphenyl derivatives. These studies show that with the appropriate selection of cations, it's possible to enhance the biological activity of herbicidal formulations, potentially offering more effective and environmentally friendly solutions for weed control (K. Marcinkowska et al., 2017).

Synthetic Pathways and Derivatives

The development of synthetic pathways and derivatives of dimethoxyphenyl compounds, such as the synthesis of pulvilloric acid and related compounds, contributes to the expansion of chemical libraries and the exploration of new pharmaceutical and chemical entities. These synthetic endeavors underscore the versatility and utility of dimethoxyphenyl derivatives in creating complex molecules with potential biological activity (B. Bullimore et al., 1967).

properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-2-hydroxyiminopropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-7(12-14)11(13)9-6-8(15-2)4-5-10(9)16-3/h4-6,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMOUULSNFEJKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C(=O)C1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70425988
Record name 1-(2,5-Dimethoxyphenyl)-2-(hydroxyimino)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2,5-Dimethoxyphenyl)-1-methyl-2-oxoethylidene]hydroxyammonium chloride

CAS RN

121347-31-7, 93942-52-0
Record name 1-(2,5-Dimethoxyphenyl)-2-(hydroxyimino)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(2,5-dimethoxyphenyl)-1-methyl-2-oxoethylidene]hydroxyammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.091.418
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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